1-(6-(Dimethylamino)naphthalen-2-yl)ethanone
Overview
Description
1-(6-(Dimethylamino)naphthalen-2-yl)ethanone is an organic compound with the molecular formula C14H15NO. It is also known as 2-Acetyl-6-(dimethylamino)naphthalene. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a dimethylamino group attached to the naphthalene ring. It is primarily used in scientific research due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone, also known as 2-Acetyl-6-(dimethylamino)naphthalene, is acetylcholinesterase , a critical regulator of neurotransmitter release .
Mode of Action
This compound acts as an enzyme inhibitor It interacts with acetylcholinesterase, inhibiting its function and thereby affecting the release of neurotransmitters
Pharmacokinetics
It’s known that the compound is a solid at room temperature . Its solubility and bioavailability may depend on the solvent used and the method of administration.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its solubility and stability may vary with temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone typically involves the acetylation of 6-(dimethylamino)naphthalene. One common method includes the reaction of 6-(dimethylamino)naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Dimethylamino)naphthalen-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields alcohol derivatives.
Substitution: Results in halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(6-(Dimethylamino)naphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its ability to emit light upon excitation. It is also used in the synthesis of other complex organic molecules.
Biology: Employed in the study of biological systems where fluorescence tagging is required.
Medicine: Investigated for potential therapeutic applications, particularly in drug development and diagnostic imaging.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
1-(6-(Dimethylamino)naphthalen-2-yl)prop-2-en-1-one: Similar in structure but with a propenone group instead of an ethanone group.
2-Acetyl-6-(dimethylamino)naphthalene: Another derivative of naphthalene with similar properties.
Uniqueness
1-(6-(Dimethylamino)naphthalen-2-yl)ethanone is unique due to its specific combination of a dimethylamino group and an acetyl group on the naphthalene ring. This combination imparts distinct fluorescent properties, making it particularly valuable in applications requiring fluorescence.
Properties
IUPAC Name |
1-[6-(dimethylamino)naphthalen-2-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10(16)11-4-5-13-9-14(15(2)3)7-6-12(13)8-11/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVQYVZTQJOEQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571655 | |
Record name | 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68520-00-3 | |
Record name | 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Acedan particularly suitable for two-photon microscopy (TPM)?
A1: Acedan possesses several characteristics that make it well-suited for TPM:
- Sensitivity to Polarity: Acedan's fluorescence intensity and emission wavelength are sensitive to the polarity of its surrounding environment. This property allows researchers to design probes that exhibit a change in fluorescence upon binding to their target. []
- Two-Photon Absorption: Acedan exhibits two-photon absorption, allowing for excitation with near-infrared light. This is crucial for TPM, as it enables deeper tissue penetration and reduces photodamage compared to conventional one-photon microscopy. [, , ]
- Derivatization: Acedan can be readily modified to create probes for specific targets. By attaching different chelating groups, researchers have developed Acedan-based probes for calcium [] and zinc ions [].
Q2: How have Acedan-based probes been utilized to study biological processes?
A2: Researchers have successfully employed Acedan-based probes to visualize dynamic processes within living cells and tissues:
- Calcium Wave Imaging: Acedan-derived calcium probes (ACa1-ACa3) have been used to track calcium waves in live tissue over extended periods (up to 4000 seconds) and at depths exceeding 100 microns, demonstrating their utility for studying long-term cellular signaling events. []
- Visualizing Intracellular Zinc: Acedan, combined with the zinc chelator N,N-di-(2-picolyl)ethylenediamine (DPEN), forms probes (AZn1 and AZn2) capable of detecting intracellular free zinc ions in living cells and tissues. These probes exhibit good water solubility and photostability, crucial for live-cell imaging applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.